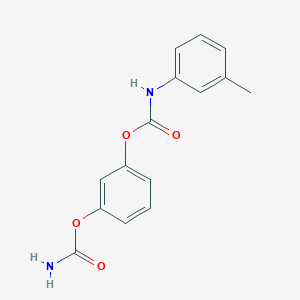
(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate is a chemical compound with the molecular formula C16H16N2O4 and a molecular weight of 300.3092 g/mol . It is also known by other names such as methyl N-[3-[N-(3-methylphenyl)carbamoyloxy]phenyl]carbamate . This compound is part of the carbamate family, which are esters of carbamic acid and are widely used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate typically involves the reaction of 3-methylphenyl isocyanate with 3-hydroxyphenyl carbamate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential antifungal properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of (3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
Phenmedipham: Another carbamate compound used as a herbicide.
Carbaryl: A widely used insecticide with a similar carbamate structure.
Aldicarb: A carbamate pesticide known for its high toxicity.
Uniqueness
(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a protecting group for amines and its potential antifungal activity set it apart from other carbamate compounds .
Properties
CAS No. |
89354-08-5 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C15H14N2O4/c1-10-4-2-5-11(8-10)17-15(19)21-13-7-3-6-12(9-13)20-14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
InChI Key |
AZKBFSKOBYKPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


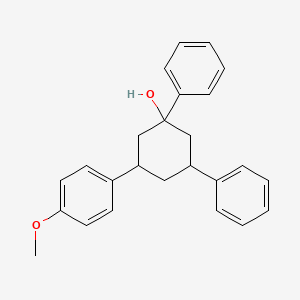
![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)

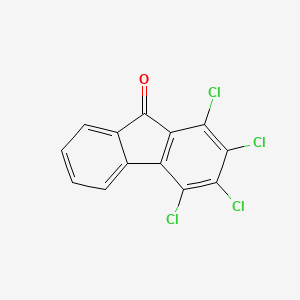
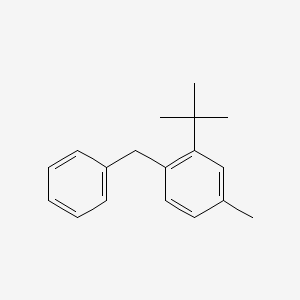
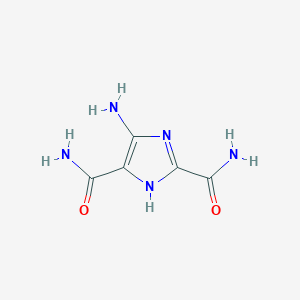
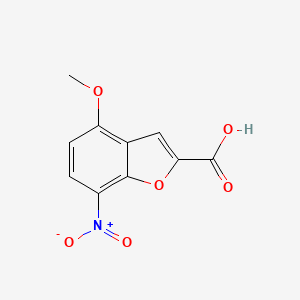
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)

![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
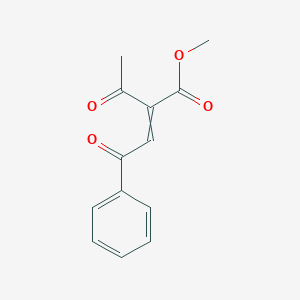
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)

